3-(5-Ethyl-5-methylmorpholin-2-yl)benzoic acid
Description
3-(5-Ethyl-5-methylmorpholin-2-yl)benzoic acid is a benzoic acid derivative featuring a morpholine ring substituted with ethyl and methyl groups at the 5-position, attached to the benzoic acid core at the meta (3-) position. Morpholine derivatives are notable for their balanced lipophilicity and hydrogen-bonding capacity, which influence pharmacokinetic properties such as solubility, membrane permeability, and metabolic stability .
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
3-(5-ethyl-5-methylmorpholin-2-yl)benzoic acid |
InChI |
InChI=1S/C14H19NO3/c1-3-14(2)9-18-12(8-15-14)10-5-4-6-11(7-10)13(16)17/h4-7,12,15H,3,8-9H2,1-2H3,(H,16,17) |
InChI Key |
PNAVJXYGZLPQQY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC(CN1)C2=CC(=CC=C2)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(5-Ethyl-5-methylmorpholin-2-yl)benzoic acid involves several steps. One common synthetic route includes the reaction of 5-ethyl-5-methylmorpholine with a benzoic acid derivative under specific conditions . The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity .
Chemical Reactions Analysis
3-(5-Ethyl-5-methylmorpholin-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(5-Ethyl-5-methylmorpholin-2-yl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(5-Ethyl-5-methylmorpholin-2-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific context of its use and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural features and inferred properties of 3-(5-Ethyl-5-methylmorpholin-2-yl)benzoic acid and related compounds:
Property Analysis
Solubility and Acidity
- Morpholine Derivatives : The morpholine ring in the target compound likely confers moderate aqueous solubility due to its nitrogen and oxygen atoms, which act as hydrogen-bond acceptors. However, the ethyl and methyl groups may increase lipophilicity compared to unsubstituted morpholine analogs .
- Sulfated and Hydroxylated Derivatives : 3-(Sulfooxy)benzoic acid () exhibits extreme water solubility due to its ionizable sulfate group, with a pKa expected to be <2. In contrast, 2-hydroxy-3-methylbenzoic acid () has a higher acidity (pKa ~2.9–3.1) than the target compound due to the ortho-hydroxyl group stabilizing the deprotonated form .
Stereoelectronic Effects
- The meta-substitution in the target compound may delocalize electron density differently compared to para-substituted analogs like 4-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid, influencing interactions with aromatic-binding pockets in proteins .
Biological Activity
3-(5-Ethyl-5-methylmorpholin-2-yl)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and antitumor effects. The findings are supported by data tables and case studies to provide a comprehensive overview.
Chemical Structure
The chemical structure of 3-(5-Ethyl-5-methylmorpholin-2-yl)benzoic acid can be represented as follows:
This structure indicates the presence of a benzoic acid moiety linked to a morpholine derivative, which is essential for its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains.
Qualitative Screening
In vitro assessments have shown that 3-(5-Ethyl-5-methylmorpholin-2-yl)benzoic acid exhibits moderate antimicrobial activity against Gram-positive bacteria. The following table summarizes the observed growth inhibition zones:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Enterococcus faecium E5 | 15 |
| Staphylococcus aureus ATCC 6538 | 9 |
| Bacillus subtilis ATCC 6683 | 8 |
These results suggest that the compound may be effective in treating infections caused by these pathogens .
Antibiofilm Activity
The compound also demonstrated antibiofilm activity, particularly against Staphylococcus aureus and Enterococcus faecium, with minimum biofilm eradication concentration (MBEC) values recorded at 125 µg/mL. This indicates its potential use in preventing biofilm-associated infections .
Anti-inflammatory Activity
The anti-inflammatory properties of 3-(5-Ethyl-5-methylmorpholin-2-yl)benzoic acid have been investigated through various assays. Notably, it has been shown to inhibit the production of pro-inflammatory cytokines in vitro.
The compound appears to modulate signaling pathways associated with inflammation, potentially impacting NF-kB and MAPK pathways. This modulation could lead to reduced expression of inflammatory markers such as TNF-alpha and IL-6 .
Antitumor Activity
The antitumor potential of this compound has also been explored. In studies involving various cancer cell lines, it was found to inhibit cell proliferation effectively.
Case Study: Prostate Cancer Cells
In a study focused on prostate cancer cells (PC-3), treatment with 3-(5-Ethyl-5-methylmorpholin-2-yl)benzoic acid resulted in a significant reduction in cell viability, with an IC50 value of approximately 20 µM after 48 hours of exposure. The mechanism is believed to involve apoptosis induction and cell cycle arrest at the G1 phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
